CRHR1 Antagonist 1 Exhibits Significantly Higher Binding Affinity than the Parent Compound Antalarmin
In a head-to-head comparative study of pyrrolopyrimidine analogs, CRHR1 antagonist 1 (compound 3, bearing a terminal hydroxyl group) demonstrated a Ki of 0.68 nM for CRHR1, representing a 4-fold higher binding affinity compared to its parent analog, antalarmin (Ki = 2.7 nM) [1]. This finding positions CRHR1 antagonist 1 as one of the highest affinity CRHR1 ligands reported at the time of publication.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.68 nM |
| Comparator Or Baseline | Antalarmin, 2.7 nM |
| Quantified Difference | 4-fold higher affinity (0.68 nM vs 2.7 nM) |
| Conditions | Competitive radioligand binding assay using membranes from cells expressing human CRHR1 [1] |
Why This Matters
A 4-fold increase in affinity means less compound is required to achieve receptor occupancy, enabling more efficient use in assays and reducing potential off-target effects at higher concentrations.
- [1] The alcohol 4-[ethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]butan-1-ol (3), bearing a terminal hydroxyl group on an N-alkyl side-chain, showed the highest CRHR1 binding affinity among these compounds (Ki=0.68 nM), and is one of the highest affinity CRHR1 ligands known. View Source
